
Methyl 2-bromo-3-cyanoisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-cyanoisonicotinate is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of isonicotinic acid and contains both bromine and cyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-cyanoisonicotinate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyanoisonicotinate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromo-3-cyanoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the cyano group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce amine derivatives.
- Oxidation reactions result in oxidized forms of the cyano group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-cyanoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-3-cyanoisonicotinate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways and cellular processes.
Similar Compounds:
- Methyl 3-cyanoisonicotinate
- Methyl 2-chloro-3-cyanoisonicotinate
- Methyl 2-iodo-3-cyanoisonicotinate
Comparison: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or iodine, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
methyl 2-bromo-3-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-3-11-7(9)6(5)4-10/h2-3H,1H3 |
InChI-Schlüssel |
UUXYRZRATPOBLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)
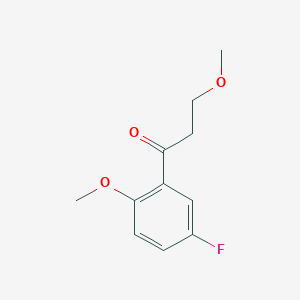
![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)

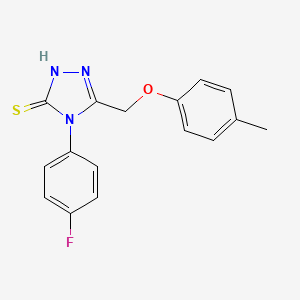
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
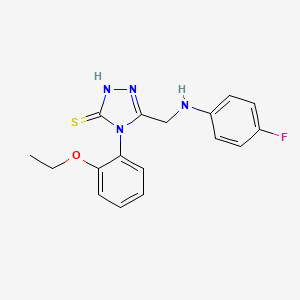
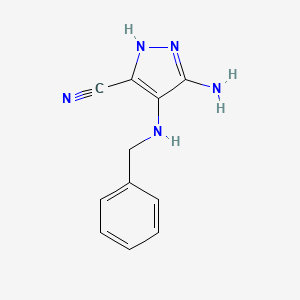
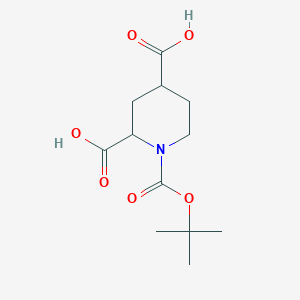

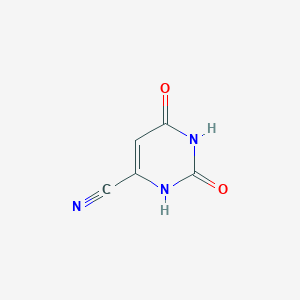
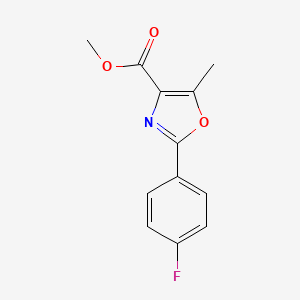
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)

